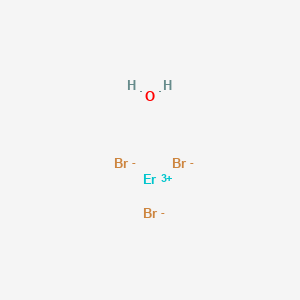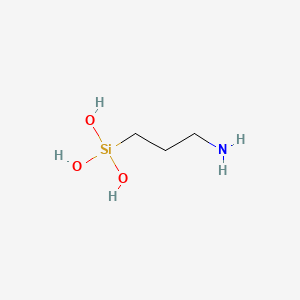
Erbium(III) bromide hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erbium(III) bromide hydrate is a chemical compound that contains erbium, bromine, and water molecules. It is commonly used in scientific research due to its unique properties, including its ability to emit light under certain conditions.
Wissenschaftliche Forschungsanwendungen
Spectroscopy and Coordination Chemistry
Erbium(III) ions in solutions have been extensively studied for their structural and dynamical properties using advanced spectroscopic techniques. Research has shown that erbium(III) ions exhibit a mixture of coordination numbers in water, and their ligand exchange rates are of significant interest. For instance, studies using ab initio quantum mechanical charge field molecular dynamics (QMCF-MD) simulations have provided insights into the coordination behavior of erbium(III) ions, highlighting their lower bond strength compared to trivalent transition metal ions but higher than that for La(III) and Ce(III) in aqueous solutions (Canaval et al., 2013).
Material Science and Electrochemistry
In material science, erbium(III) compounds have been explored for their potential in creating advanced materials with unique properties. For example, erbium(III) coordination at the surface of aqueous electrolytes has been investigated to understand the ion's behavior at interfaces, which is crucial for applications in hydrometallurgy and solvent extraction processes (Bera et al., 2015). Additionally, erbium's electrochemical behavior in molten salts has been studied to understand its reduction processes and electrodeposition on various substrates, providing insights into the development of erbium-based materials (Castrillejo et al., 2005).
Environmental Remediation
Erbium compounds have also been investigated for their potential in environmental remediation, particularly in the removal of erbium ions from wastewater. Studies have shown that certain microorganisms, such as cyanobacteria, can be effective in biosorbing erbium ions from contaminated water, offering a sustainable approach to managing rare earth element pollution (Yushin et al., 2022).
Wirkmechanismus
Target of Action
Erbium(III) bromide hydrate, with the chemical formula ErBr3·xH2O , is a compound of the rare earth metal erbiumLike other metal bromide compounds, it is used in water treatment, chemical analysis, and certain crystal growth applications .
Mode of Action
It is known that the compound is highly soluble in water , which suggests that it can readily interact with its environment and potentially with various biological targets.
Pharmacokinetics
Its high solubility in water suggests that it may have good bioavailability.
Result of Action
Its use in water treatment, chemical analysis, and certain crystal growth applications suggests that it may have significant effects at the molecular and cellular level.
Action Environment
The action of this compound can be influenced by various environmental factors. Its high solubility in water suggests that it can readily interact with its environment.
Eigenschaften
IUPAC Name |
erbium(3+);tribromide;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3BrH.Er.H2O/h3*1H;;1H2/q;;;+3;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFXGQBUPAJVAEP-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Br-].[Br-].[Br-].[Er+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br3ErH2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29843-93-4 |
Source


|
| Record name | Erbium(III) bromide hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














